Rilmenidine hemifumarate

Description

Properties

IUPAC Name |

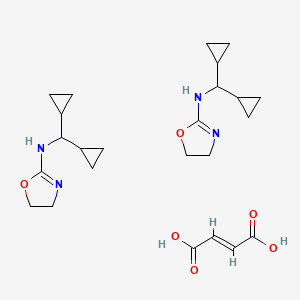

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFATBMLSYHRTC-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017676 | |

| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-68-7 | |

| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rilmenidine Hemifumarate on I1-Imidazoline Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilmenidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for I1-imidazoline receptors (I1-Rs).[1][2] Its mechanism of action is distinct from older antihypertensives, such as clonidine, which show significant activity at α2-adrenergic receptors, leading to side effects like sedation and dry mouth.[2][3] Rilmenidine's therapeutic efficacy stems primarily from its binding to I1-Rs in the rostral ventrolateral medulla (RVLM) of the brainstem, which reduces sympathetic outflow to the periphery.[4][5] Additionally, it exerts effects on renal I1-Rs, contributing to its antihypertensive profile.[4][6] The downstream signaling cascade involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC) and subsequent engagement of the mitogen-activated protein kinase (MAPK) pathway, a departure from classical G-protein coupled receptor signaling.[7][8] This document provides a detailed examination of this mechanism, including quantitative binding data, experimental methodologies, and visual representations of the key pathways.

Core Mechanism of Action at the I1-Imidazoline Receptor

Rilmenidine's primary antihypertensive effect is mediated by its agonistic activity at I1-imidazoline receptors located on the plasma membrane.[9][10]

-

Central Action: In the RVLM, the cardiovascular control center of the brainstem, rilmenidine binding to I1-Rs reduces the activity of presympathetic neurons. This leads to a decrease in sympathetic tone, resulting in reduced total peripheral resistance and a lowering of blood pressure.[4][5]

-

Renal Action: Rilmenidine also binds to I1-Rs in the kidney, where it inhibits the Na+/H+ antiport in the proximal convoluted tubule.[4][6][11] This action promotes a mild diuretic and natriuretic effect, contributing to blood pressure control.

The selectivity of rilmenidine for I1-Rs over α2-adrenergic receptors is a key pharmacological feature, underpinning its improved tolerability profile compared to first-generation agents.[2][12]

Signal Transduction Pathway

Activation of the I1-R by rilmenidine initiates a distinct signaling cascade that does not rely on conventional second messengers like cAMP, cGMP, or inositol phosphates.[13] The established pathway is as follows:

-

PC-PLC Activation: Ligand binding to the I1-R activates phosphatidylcholine-selective phospholipase C (PC-PLC).[7][9]

-

Second Messenger Generation: PC-PLC hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG).[14][15]

-

MAPK/ERK Pathway Engagement: The generation of DAG leads to the downstream phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases ERK1 and ERK2.[8][16] This activation plays a crucial role in mediating the receptor's ultimate physiological effects.

In certain cellular contexts, I1-R activation can also lead to the production of arachidonic acid and eicosanoids.[13]

Quantitative Data: Receptor Binding Affinity

Rilmenidine's pharmacological profile is defined by its binding selectivity. The tables below summarize comparative affinity data.

Table 1: Comparative Potency for Imidazoline vs. α2-Adrenergic Sites Data from competition studies on rabbit proximal tubule basolateral membranes.

| Compound | Order of Potency (Imidazoline Sites) | Order of Potency (α2-Adrenergic Sites) |

| Rilmenidine | 1st | 3rd |

| Clonidine | 2nd | 1st |

| Guanfacine | 3rd | 2nd |

| Source: Data indicates rilmenidine has the highest affinity for imidazoline sites among the tested compounds, while clonidine has the highest affinity for α2-adrenergic sites.[17] |

Table 2: Selectivity Ratios for I1-Imidazoline vs. α2-Adrenergic Receptors

| Compound | Approximate Selectivity Ratio (I1 over α2) |

| Rilmenidine | ~30-fold |

| Moxonidine | ~30-fold |

| Clonidine | ~4-fold |

| Source: Rilmenidine and moxonidine demonstrate significantly higher selectivity for I1 receptors compared to clonidine.[18] |

Experimental Protocols

The characterization of the rilmenidine-I1-R interaction relies on specific in vitro and in vivo methodologies.

In Vitro: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of rilmenidine for I1-imidazoline and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate plasma membrane fractions from a tissue source rich in the target receptors (e.g., rabbit renal cortex for both receptor types, or human platelets for I1 sites).[17][19]

-

Assay Incubation: In a multi-well plate, incubate the prepared membranes with:

-

A constant concentration of a high-affinity radioligand (e.g., [³H]-clonidine or [¹²⁵I]p-iodoclonidine).[19]

-

For specific I1-R binding, add a high concentration of an adrenergic agent (e.g., norepinephrine) to "mask" or block the radioligand from binding to α2-adrenergic sites.[19]

-

A range of increasing concentrations of unlabeled rilmenidine (the "competitor").

-

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 45 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. The amount of radioactivity is inversely proportional to the concentration of the competitor (rilmenidine).

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of rilmenidine that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant), which reflects the affinity of rilmenidine for the receptor.

In Vitro: Western Blot for ERK Phosphorylation in PC12 Cells

This method is used to confirm the activation of the MAPK/ERK signaling pathway downstream of I1-R activation. PC12 cells are an ideal model as they express I1-Rs but lack α2-adrenergic receptors.[14][20]

Objective: To detect an increase in phosphorylated ERK (p-ERK) following stimulation of PC12 cells with rilmenidine.

Methodology:

-

Cell Culture: Culture PC12 cells in appropriate media until they reach a suitable confluency.

-

Serum Starvation: Prior to the experiment, starve the cells of serum for several hours to reduce basal levels of ERK phosphorylation.

-

Stimulation: Treat the cells with rilmenidine (or other agonists/antagonists as controls) at various concentrations and for different time points (e.g., 10 minutes).[21]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the next step.

-

SDS-PAGE: Separate the proteins from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK).

-

Secondary Antibody: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that will bind to the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the light signal on X-ray film or with a digital imaging system. The intensity of the band corresponds to the amount of p-ERK.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK to confirm that the total amount of the protein was consistent across samples. The ratio of p-ERK to total ERK is used for quantification.

References

- 1. Rilmenidine - Wikipedia [en.wikipedia.org]

- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. I1 imidazoline receptors: Significance and symbolism [wisdomlib.org]

- 6. Rilmenidine: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of phosphatidylcholine-selective phospholipase C by I1-imidazoline receptors in PC12 cells and rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]

- 12. academic.oup.com [academic.oup.com]

- 13. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The I(1)-imidazoline receptor in PC12 pheochromocytoma cells reverses NGF-induced ERK activation and induces MKP-2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Novel I1-imidazoline S43126 enhance insulin action in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Rilmenidine Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Rilmenidine Hemifumarate, an antihypertensive agent. The document details the core synthetic pathways, purification protocols, and analytical methods for quality control, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Introduction

Rilmenidine, chemically known as N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine, is a second-generation centrally acting antihypertensive drug. It selectively binds to imidazoline I1 receptors, leading to a reduction in sympathetic tone and a subsequent decrease in blood pressure. For pharmaceutical use, rilmenidine is typically prepared as a salt to improve its stability and bioavailability. This guide focuses on the synthesis of the rilmenidine free base and its subsequent conversion to and purification of the hemifumarate salt.

Synthesis of Rilmenidine Free Base

The synthesis of rilmenidine primarily follows two main routes, both utilizing dicyclopropylmethylamine as a key starting material.

Route 1: Condensation of 2-Alkoxy-Oxazoline with Dicyclopropylmethylamine

This route, detailed in patent literature, involves the reaction of a 2-alkoxy-oxazoline with dicyclopropylmethylamine. The general reaction scheme is presented below.

Unveiling the Structural Blueprint: A Technical Guide to Rilmenidine Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine, an antihypertensive agent, exerts its therapeutic effects through a unique mechanism involving imidazoline I1 receptors. This technical guide provides a comprehensive overview of the available physicochemical properties of its hemifumarate salt. While a detailed crystal structure of Rilmenidine hemifumarate is not publicly available in crystallographic databases, this document outlines the standard experimental protocols used for its determination. Furthermore, a detailed visualization of Rilmenidine's signaling pathway is presented to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties of this compound

This compound is a salt form of the active pharmaceutical ingredient Rilmenidine. The hemifumarate salt is formed to improve the compound's stability and bioavailability. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆N₂O · 0.5(C₄H₄O₄) | [1] |

| Molecular Weight | 238.29 g/mol | [1] |

| CAS Number | 207572-68-7 | [1] |

| Appearance | Crystalline solid | [2] |

| Synonyms | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt; Oxaminozoline hemifumarate | [1] |

| Solubility | Soluble in Ethanol (10 mg/ml), DMSO (3 mg/ml), and DMF (3 mg/ml). | [2] |

Table 1: Physicochemical Properties of this compound

Crystal Structure Analysis (Hypothetical)

As of the latest literature review, the complete single-crystal X-ray diffraction data for this compound, including unit cell parameters, space group, and atomic coordinates, has not been deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

The determination of a novel crystal structure, such as that of this compound, would typically be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.

Hypothetical Crystallographic Data

In the absence of published data, a hypothetical table of the kind of quantitative data that would be obtained from such an analysis is presented in Table 2. This is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.192 |

| R-factor (%) | 4.5 |

Table 2: Hypothetical Crystallographic Data for this compound

Experimental Protocols

The definitive method for elucidating the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown. This is a critical step and can be achieved through various techniques, including slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents would be screened to find the optimal conditions for producing diffraction-quality crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structure is refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Diffraction.

Signaling Pathway of Rilmenidine

Rilmenidine is an agonist of imidazoline I1 receptors located in the brainstem.[3] Its antihypertensive effect is primarily due to the modulation of the sympathetic nervous system.

References

Rilmenidine Hemifumarate: A Technical Guide to its Binding Affinity for α2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of rilmenidine hemifumarate for α2-adrenergic receptors. Rilmenidine is an antihypertensive agent that exerts its effects through interaction with both α2-adrenergic and imidazoline receptors.[1] Understanding its specific binding characteristics at the molecular level is crucial for the development of more selective and effective therapeutic agents. This document summarizes key quantitative data, details common experimental protocols used to determine binding affinity, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of rilmenidine for the three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C) has been determined through radioligand binding assays. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor Subtype | pKi |

| Rilmenidine | human α2A-adrenoceptor | 5.80 |

| Rilmenidine | human α2B-adrenoceptor | 5.76 |

| Rilmenidine | human α2C-adrenoceptor | 5.33 |

Table 1: Binding Affinities (pKi) of Rilmenidine for Human α2-Adrenergic Receptor Subtypes. The data indicates that rilmenidine has a moderate affinity for all three subtypes, with a slight preference for the α2A and α2B subtypes over the α2C subtype.[2]

Experimental Protocols

The determination of rilmenidine's binding affinity for α2-adrenergic receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (rilmenidine) to displace a radiolabeled ligand that is known to bind to the receptor.

Radioligand Binding Assay: A Step-by-Step Methodology

A common method for this type of assay involves the following steps:

1. Membrane Preparation:

-

Cells or tissues expressing the α2-adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[3]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-rauwolscine or [3H]-yohimbine), and varying concentrations of the unlabeled test compound (rilmenidine).[4][5]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.[1][3]

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[3]

4. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.[3]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of rilmenidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to inhibitory G proteins (Gi/o).[6] The binding of an agonist, such as rilmenidine, to the α2-adrenergic receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.

The α2-Adrenergic Receptor Signaling Cascade:

-

Agonist Binding: Rilmenidine binds to the extracellular domain of the α2-adrenergic receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gi protein. The Gαi subunit releases GDP and binds GTP.

-

Dissociation of G Protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit interacts with and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]

-

Inactivation of Protein Kinase A (PKA): With reduced levels of cAMP, Protein Kinase A (PKA), a key downstream effector, remains in its inactive state.[7][8] This prevents the phosphorylation of its various target proteins, ultimately leading to the physiological effects associated with α2-adrenergic receptor activation, such as a decrease in sympathetic outflow.

// Invisible edges to guide layout edge[style=invis]; Rilmenidine -> G_protein; G_protein -> ATP; cAMP -> Response; }

Caption: Simplified α2-adrenergic receptor signaling pathway.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Rilmenidine Hemifumarate in Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Rilmenidine hemifumarate. The information is compiled from various preclinical and clinical studies to support research and development efforts.

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive agent.[1] It is an oxazoline compound that acts as a selective agonist for imidazoline I1 receptors and also binds to α2-adrenergic receptors.[1] This dual action mediates a reduction in sympathetic tone, leading to a decrease in blood pressure.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Rilmenidine is crucial for its therapeutic application and the development of new drug delivery systems.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Rilmenidine in humans, rats, and dogs.

Table 1: Pharmacokinetic Parameters of Rilmenidine in Healthy Human Subjects (1 mg Oral Dose)

| Parameter | Value | Reference |

| Absolute Bioavailability (F) | ~100% | [3][4] |

| Time to Maximum Concentration (Tmax) | 1.33 - 2 hours | [3][5][6] |

| Maximum Concentration (Cmax) | 3.73 - 3.97 ng/mL | [5][6] |

| Area Under the Curve (AUC0-∞) | 34.0 - 35.1 ng·h/mL | [5][6] |

| Elimination Half-life (t1/2) | ~8 hours | [3][4] |

| Volume of Distribution (Vd) | ~5 L/kg (315 L) | [3][4] |

| Total Body Clearance (CL) | ~450 mL/min | [3][4] |

| Protein Binding | < 10% | [3][4] |

Table 2: Pharmacokinetic Parameters of Rilmenidine in Special Human Populations (1 mg Oral Dose)

| Population | Parameter | Change Compared to Healthy Adults | Reference |

| Elderly | Absorption Phase | Delayed | [7] |

| Apparent Volume of Distribution (Vd) | Decreased by ~12% | [7] | |

| Apparent Total Clearance (CL) | Decreased by ~50% | [7] | |

| Elimination Half-life (t1/2) | Increased by ~50% | [7] | |

| Renal Insufficiency (Severe) | Total Plasma Clearance (CL) | Decreased | [8] |

| Elimination Half-life (t1/2) | Prolonged (30-42 hours) | [8] | |

| Hepatic Insufficiency | Apparent Clearance (CL) | Decreased by ~20% | [7] |

Table 3: Pharmacokinetic Parameters of Rilmenidine in Animal Models

| Species | Dose and Route | Cmax | Reference |

| Spontaneously Hypertensive Rats | 250 µg/kg b.i.d. (intraperitoneal) | ~30 ng/mL | [9] |

| 500 µg/kg/day (continuous infusion) | ~12 ng/mL | [9] | |

| Beagle Dogs | Not specified | Not specified |

Metabolism and Excretion

Rilmenidine undergoes very limited metabolism.[3][4] The majority of the drug is eliminated unchanged through renal excretion.[3][4] Approximately 65% of the administered dose is recovered in the urine as the parent drug.[3][4] No significant plasma levels of metabolites have been detected.[3][4]

Experimental Protocols

The following sections describe generalized experimental methodologies for in vivo pharmacokinetic studies of Rilmenidine, based on common practices reported in the literature.

Animal Studies

4.1.1. Animal Models

-

Rats: Spontaneously hypertensive rats (SHR) are a common model for evaluating the antihypertensive effects and pharmacokinetics of drugs like Rilmenidine.[9][10] Wistar or Sprague-Dawley rats are also used for general pharmacokinetic profiling.

-

Dogs: Beagle dogs are frequently used in preclinical pharmacokinetic and toxicology studies due to their physiological similarities to humans.[2]

4.1.2. Drug Administration

-

Oral Administration (Rats): Rilmenidine is typically dissolved in a suitable vehicle, such as deionized water, and administered via oral gavage using a ball-tipped feeding needle.[11]

-

Intravenous Administration (Rats and Dogs): For intravenous administration, Rilmenidine is dissolved in a sterile vehicle and injected as a bolus or infused over a specific period into a suitable vein, such as the tail vein in rats or the cephalic or saphenous vein in dogs.[2][12]

4.1.3. Blood Sampling

-

Rats: Serial blood samples are collected at predetermined time points. Common methods include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for repeated sampling without stressing the animal.[11][13]

-

Dogs: Blood samples are typically collected from the cephalic or jugular vein.[12] For frequent sampling, an indwelling catheter may be placed.[12]

The workflow for a typical animal pharmacokinetic study is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of rilmenidine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioequivalence evaluation of rilmenidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of rilmenidine in patients with chronic renal insufficiency and in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Refinement of blood sampling from the sublingual vein of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmenidine Hemifumarate and Its Effects on Central Sympathetic Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine hemifumarate is a second-generation centrally acting antihypertensive agent that effectively reduces blood pressure by modulating central sympathetic outflow. Its primary mechanism involves a high-affinity interaction with I1-imidazoline receptors (I1-R) located in the rostral ventrolateral medulla (RVLM), a critical region for cardiovascular regulation in the brainstem.[1][2][3] While also exhibiting some affinity for α2-adrenergic receptors, its selectivity for I1-R is significantly higher compared to older centrally acting antihypertensives like clonidine.[4][5][6] This selectivity profile is thought to contribute to its favorable side-effect profile, particularly the lower incidence of sedation and dry mouth.[1][7] This technical guide provides an in-depth overview of the molecular mechanisms, physiological effects, and experimental validation of rilmenidine's action on central sympathetic outflow.

Mechanism of Action

Rilmenidine's antihypertensive effect is primarily attributed to its action on central I1-imidazoline and α2-adrenergic receptors.

I1-Imidazoline Receptor-Mediated Signaling

Rilmenidine acts as an agonist at I1-imidazoline receptors, which are concentrated in the RVLM.[1][3] Activation of these receptors in the RVLM inhibits the activity of presympathetic neurons, leading to a reduction in sympathetic nerve activity to the heart and peripheral blood vessels.[2] This sympathoinhibition results in decreased heart rate, cardiac output, and total peripheral resistance, ultimately lowering blood pressure.[1][8]

The precise downstream signaling cascade of the I1-imidazoline receptor is still under investigation, but it is believed to involve G-protein coupling and modulation of intracellular signaling pathways that ultimately lead to a reduction in neuronal firing.[4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Central Sympathetic Agents and Direct Vasodilators | Thoracic Key [thoracickey.com]

- 3. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Central imidazoline (I1) receptors as targets of centrally acting antihypertensives: moxonidine and rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Centrally Acting Sympatholytics [cvpharmacology.com]

The Role of Rilmenidine Hemifumarate in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine, a well-established antihypertensive agent, has emerged as a significant modulator of autophagy, the cellular process of self-degradation and recycling of damaged organelles and proteins. This technical guide provides an in-depth analysis of the molecular mechanisms by which Rilmenidine hemifumarate induces autophagy, supported by quantitative data and detailed experimental protocols. Rilmenidine primarily acts as a selective agonist for I1-imidazoline receptors, initiating a signaling cascade that is independent of the canonical mTOR (mammalian target of rapamycin) pathway. This guide will delineate the signaling pathways in both mammalian and C. elegans models, present available quantitative evidence of its effects on autophagy markers, and provide representative protocols for key experimental assays.

Introduction to Rilmenidine and Autophagy

Rilmenidine is an orally active, selective I1-imidazoline receptor agonist used in the treatment of hypertension.[1] Beyond its cardiovascular effects, recent research has highlighted its role as a potent inducer of autophagy.[1][2] Autophagy is a crucial cellular process for maintaining homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and metabolic conditions.[3] Rilmenidine's ability to induce autophagy through an mTOR-independent pathway makes it a compound of interest for therapeutic applications where mTOR inhibition might be undesirable.[4][5] Studies in various models, from human cells to C. elegans, have begun to unravel the therapeutic potential of Rilmenidine in contexts such as Huntington's disease, amyotrophic lateral sclerosis (ALS), and aging.[2][4][6]

Signaling Pathways of Rilmenidine-Induced Autophagy

Rilmenidine's induction of autophagy is primarily mediated through its interaction with I1-imidazoline receptors, diverging from the classical mTOR-dependent pathway.

Mammalian Signaling Pathway

In mammalian cells, Rilmenidine's activation of the I1-imidazoline receptor is thought to initiate a signaling cascade that involves a reduction in cyclic AMP (cAMP) levels. This decrease in cAMP subsequently modulates the inositol trisphosphate (IP3) pathway, leading to the induction of autophagy.[7] This mTOR-independent mechanism is a key feature of Rilmenidine's action.

C. elegans Signaling Pathway

Studies in the nematode Caenorhabditis elegans have provided further insights into the mechanism of Rilmenidine-induced autophagy and its pro-longevity effects. In C. elegans, Rilmenidine acts on the I1-imidazoline receptor homolog, NISH-1.[8] This interaction triggers a signaling cascade that requires the autophagy-related genes lgg-1 (the homolog of mammalian LC3) and bec-1 (the homolog of mammalian Beclin-1).[8] This pathway is also independent of AMPK signaling but has been shown to increase the phosphorylation of ERK.[8]

Quantitative Data on Rilmenidine-Induced Autophagy

The induction of autophagy by Rilmenidine has been quantified in several studies by measuring the levels of key autophagy marker proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1). An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 levels are indicative of enhanced autophagic flux.

| Model System | Treatment | Marker | Change | Reference |

| Mutant SOD1G93A Mice (spinal cord) | Rilmenidine | LC3-II | 55% higher than vehicle-treated | [9] |

| Mutant SOD1G93A Mice (motor neurons) | Rilmenidine | Misfolded SOD1 inclusions | 3-fold increase | [5] |

| Diabetic Rat Sciatic Nerve | Rilmenidine (0.1 mg/kg) | LC-3 | Increased from 29.2 to 68.4 pg/mg | [3] |

| Diabetic Rat Sciatic Nerve | Rilmenidine (0.2 mg/kg) | LC-3 | Increased from 29.2 to 82.7 pg/mg | [3] |

Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to assess Rilmenidine-induced autophagy. These are based on standard methodologies in the field.

Western Blotting for LC3 and p62

This protocol allows for the quantitative analysis of the autophagy markers LC3-II and p62.

Methodology:

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel for LC3 and a 10% gel for p62.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II), p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software. The LC3-II/LC3-I ratio or LC3-II/loading control ratio and the p62/loading control ratio are calculated.

-

Immunofluorescence for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound as required.

-

-

Immunostaining:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an increase in autophagosome formation.

-

Conclusion

This compound is a potent inducer of autophagy that acts through an mTOR-independent signaling pathway, primarily involving the I1-imidazoline receptor. The available evidence from both mammalian and C. elegans models suggests a mechanism involving the modulation of cAMP and IP3 signaling. Quantitative analyses of autophagy markers such as LC3-II and p62 confirm its efficacy in stimulating autophagic flux. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the effects of Rilmenidine and other compounds on autophagy. Further research into the nuances of Rilmenidine's mechanism of action and its therapeutic potential in various disease contexts is warranted.

References

- 1. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of mTOR-independent autophagy and mitophagy by rilmenidine exacerbates the phenotype of transgenic TDP-43 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Autophagy and Its Various Roles in Infectious, Non-Infectious, and Lifestyle Diseases: Current Knowledge and Prospects for Disease Prevention, Novel Drug Design, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Autophagy in cancer cell remodeling and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mosaic and Intronic Mutations in TSC1/TSC2 Explain the Majority of TSC Patients with No Mutation Identified by Conventional Testing | PLOS Genetics [journals.plos.org]

- 7. scienceopen.com [scienceopen.com]

- 8. Research — Perera Lab [rushikapereralab.com]

- 9. Current Status of Autophagy Enhancers in Metabolic Disorders and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Rilmenidine Hemifumarate: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilmenidine, a second-generation centrally acting antihypertensive agent, is emerging as a compound of significant interest for its potential neuroprotective properties. Primarily known for its high affinity for imidazoline I1 receptors and moderate affinity for α2-adrenergic receptors, its mechanism of action extends beyond blood pressure regulation to include the induction of mTOR-independent autophagy. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of rilmenidine hemifumarate across various neurodegenerative disease models, details the experimental protocols utilized in these key studies, and elucidates the proposed signaling pathways. While preclinical data are promising, particularly in models of Huntington's disease and Parkinson's disease, it is crucial to note the nuanced and sometimes contradictory findings, especially in the context of amyotrophic lateral sclerosis (ALS), highlighting the need for further investigation into the precise molecular mechanisms and therapeutic windows.

Introduction to this compound

Rilmenidine is an oxazoline compound that effectively lowers blood pressure by acting on the central nervous system to reduce sympathetic tone.[1] Unlike first-generation centrally acting antihypertensives, rilmenidine exhibits greater selectivity for imidazoline I1 receptors over α2-adrenergic receptors, which is thought to contribute to its favorable side-effect profile, with a lower incidence of sedation and dry mouth.[2][3] Its ability to cross the blood-brain barrier and modulate central pathways has paved the way for exploring its therapeutic potential in neurological disorders.

The neuroprotective effects of rilmenidine are primarily attributed to its ability to induce autophagy, a cellular process responsible for the clearance of misfolded proteins and damaged organelles, which are pathological hallmarks of many neurodegenerative diseases.[4][5] This induction of autophagy is notably independent of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and metabolism.[4]

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of rilmenidine has been investigated in several preclinical models of neurodegenerative diseases and ischemic injury. This section summarizes the key quantitative findings from these studies.

Huntington's Disease (HD)

In the N171-82Q transgenic mouse model of HD, which expresses a fragment of the mutant huntingtin protein, rilmenidine treatment has been shown to improve motor function and reduce the levels of the mutant huntingtin fragment.[5]

Table 1: Effects of Rilmenidine in the N171-82Q Mouse Model of Huntington's Disease [6][7][8]

| Outcome Measure | Treatment Group | Control Group | p-value |

| Grip Strength (All Limbs, grams) | |||

| 12 weeks | ~100 | ~80 | p = 0.002 |

| 14 weeks | ~95 | ~75 | p < 0.0001 |

| 16 weeks | ~90 | ~70 | p = 0.0015 |

| 18 weeks | ~85 | ~65 | p = 0.0001 |

| 20 weeks | ~80 | ~60 | p = 0.01 |

| Tremor Score (0-2 scale) | |||

| 16 weeks | ~0.8 | ~1.3 | p = 0.0403 |

| 18 weeks | ~1.0 | ~1.5 | p = 0.0293 |

| Rotarod Performance (seconds) | |||

| 12 weeks | ~120 | ~80 | p = 0.0027 |

Amyotrophic Lateral Sclerosis (ALS)

Studies using the SOD1G93A transgenic mouse model of ALS have yielded conflicting results. While rilmenidine was found to induce autophagy, it also led to an exacerbation of the disease phenotype, characterized by accelerated motor neuron loss.[9][10] This suggests that the broad induction of autophagy may be detrimental in this specific pathological context, possibly due to excessive mitophagy.

Table 2: Effects of Rilmenidine in the SOD1G93A Mouse Model of ALS [9]

| Outcome Measure | Treatment Group | Control Group | p-value |

| Motor Neuron Count (Lumbar Spinal Cord) | ~80% of control | 100% | p < 0.01 (reduction) |

Parkinson's Disease (PD)

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, rilmenidine has demonstrated a neuroprotective effect by reducing neuronal damage in the substantia nigra.

Table 3: Effects of Rilmenidine in the 6-OHDA Rat Model of Parkinson's Disease

| Outcome Measure | Treatment Group | Lesion Group | p-value |

| Apomorphine-Induced Rotations (turns/min) | Significantly reduced | Increased | p ≤ 0.001 |

| Number of Neurons in Substantia Nigra | Significantly increased | Decreased | p ≤ 0.001 |

Ischemic Stroke

Preclinical studies in rodent models of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO) have suggested that rilmenidine can reduce infarct volume.

Table 4: Effects of Rilmenidine in a Rat Model of Ischemic Stroke

| Outcome Measure | Treatment Group | Control Group |

| Infarct Volume Reduction | Reported reduction | No treatment |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key preclinical studies cited.

Animal Models

-

Huntington's Disease: The N171-82Q transgenic mouse model was utilized. These mice express the N-terminal fragment of the human huntingtin protein with 82 glutamine repeats under the control of the mouse prion protein promoter.[7][8]

-

Amyotrophic Lateral Sclerosis: The SOD1G93A transgenic mouse model, which overexpresses the human superoxide dismutase 1 (SOD1) gene with a G93A mutation, was used.[9]

-

Parkinson's Disease: A rat model of Parkinson's disease was induced by unilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[11]

-

Ischemic Stroke: A rat model of focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO).

Drug Administration

-

Huntington's Disease Model: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, four times a week, starting at 5 weeks of age.[6]

-

Parkinson's Disease Model: Rilmenidine was administered intraperitoneally.

-

ALS Model: Rilmenidine was administered to SOD1G93A mice.

Behavioral Assessments

-

Grip Strength Test (HD): A grip strength meter was used to quantify the peak force generated by the mouse's forelimbs or all four limbs.[7]

-

Rotarod Test (HD): Mice were placed on an accelerating rotating rod, and the latency to fall was recorded. This test assesses motor coordination and balance.[7]

-

Tremor Scoring (HD): Tremors were visually scored on a scale of 0 (no tremor) to 2 (severe tremor).[7]

-

Apomorphine-Induced Rotation Test (PD): The dopamine agonist apomorphine was administered to 6-OHDA lesioned rats, and the number of contralateral rotations was counted as a measure of the extent of the dopamine lesion and the effect of the treatment.[12][13]

Histological and Biochemical Analyses

-

Motor Neuron Counting (ALS): Lumbar spinal cord sections were stained with Nissl stain, and the number of motor neurons in the ventral horn was quantified.[9]

-

Immunohistochemistry: Standard immunohistochemical protocols were used to detect specific proteins in brain and spinal cord tissue. This included staining for mutant huntingtin aggregates in the HD model and markers of autophagy (e.g., LC3) and gliosis in the ALS model.[14][15]

-

Western Blotting: Protein levels of key markers, such as the soluble mutant huntingtin fragment and autophagy-related proteins, were quantified using Western blotting.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of rilmenidine are mediated by a complex interplay of signaling pathways. The primary mechanism involves the induction of mTOR-independent autophagy through its interaction with imidazoline I1 receptors. However, its effects on α2-adrenergic and potentially NMDA receptors also contribute to its neuroprotective profile.

Imidazoline I1 Receptor-Mediated Autophagy

Rilmenidine is a selective agonist of imidazoline I1 receptors.[16] Activation of these receptors is believed to initiate a signaling cascade that leads to the induction of autophagy, independent of the mTOR pathway. This is a crucial distinction from other autophagy inducers like rapamycin, which act by inhibiting mTOR. The mTOR-independent nature of rilmenidine-induced autophagy may offer a more targeted therapeutic approach with fewer side effects.

References

- 1. Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy and anti-inflammation ameliorate diabetic neuropathy with Rilmenidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Motor Neuron Vulnerability in the Neuraxis of Male SOD1G93A Mice Reveals Widespread Loss of Androgen Receptor Occurring Early in Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The unilateral 6-hydroxydopamine lesion model in behavioral brain research. Analysis of functional deficits, recovery and treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CNS-targeted glucocorticoid reduces pathology in mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]

Rilmenidine Hemifumarate: A Technical Guide to its Influence on Anti-Aging Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine, a well-established oral antihypertensive agent, has emerged as a promising candidate in the field of geroscience. Preclinical studies have demonstrated its capacity to extend lifespan and improve healthspan in model organisms, positioning it as a potential caloric restriction mimetic (CRM). This technical guide provides an in-depth exploration of the molecular pathways affected by rilmenidine hemifumarate, with a focus on its anti-aging properties. We present a comprehensive overview of the key signaling cascades, quantitative data from seminal studies, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development in this area.

Introduction

The quest for interventions that can slow the aging process and extend healthy lifespan is a cornerstone of modern biomedical research. Caloric restriction (CR) is the most robust and reproducible non-genetic intervention known to extend lifespan across a range of species.[1][2][3][4] However, the practical application of long-term CR in humans is challenging due to issues with compliance and potential side effects.[1][3][4] This has spurred the search for pharmacological agents, known as caloric restriction mimetics (CRMs), that can recapitulate the molecular and physiological benefits of CR without the need for dietary modification.[3][4]

Rilmenidine, an I1-imidazoline receptor agonist, has been identified as a potential CRM.[5][6] Originally developed for the treatment of hypertension, recent studies have revealed its geroprotective effects, demonstrating lifespan extension in the nematode Caenorhabditis elegans and CR-like transcriptional changes in mice.[2][5][7] This document serves as a technical resource, consolidating the current understanding of rilmenidine's mechanism of action in the context of aging.

Core Signaling Pathways Modulated by Rilmenidine

Rilmenidine's anti-aging effects are primarily mediated through its interaction with the I1-imidazoline receptor, Nischarin (NISH-1), initiating a signaling cascade that converges on key longevity pathways.

The I1-Imidazoline Receptor (NISH-1) Pathway

The primary molecular target for rilmenidine's longevity effects is the I1-imidazoline receptor NISH-1.[2][3][4] Studies in C. elegans have shown that the lifespan-extending effects of rilmenidine are completely abolished in the absence of the nish-1 gene.[1] Conversely, rescue of the nish-1 receptor in mutant worms reinstates the pro-longevity phenotype upon rilmenidine treatment.[1][8] This firmly establishes NISH-1 as the critical upstream mediator of rilmenidine's action on aging.

Induction of Autophagy

A crucial downstream effect of rilmenidine administration is the induction of autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates.[9][10][11] This process is essential for maintaining cellular homeostasis and is a key mechanism through which CR extends lifespan. Rilmenidine has been shown to increase autophagy in a dose-dependent manner in C. elegans.[9] Importantly, the pro-longevity benefits of rilmenidine are dependent on the presence of key autophagy-related genes, indicating that autophagy is a necessary component of its anti-aging effects.[5][9]

Role of Transcription Factors: DAF-16/FOXO and SKN-1/NRF2

The longevity effects of rilmenidine require the activity of the master transcriptional regulators DAF-16 (the C. elegans ortholog of mammalian FOXO) and SKN-1 (the ortholog of mammalian NRF1, 2, 3).[5][6] These transcription factors are central to stress resistance and longevity pathways. Their requirement suggests that rilmenidine activates a coordinated transcriptional program that promotes cellular resilience and extends lifespan.

The mTOR Signaling Nexus

The role of the mechanistic target of rapamycin (mTOR) pathway in rilmenidine's effects is multifaceted. The mTOR pathway is a key nutrient-sensing pathway that is inhibited by CR.[12][13] Some evidence suggests that rilmenidine acts independently of mTOR signaling to induce autophagy.[14][15][16] However, other studies indicate that the longevity effects of rilmenidine are not additive with genetic or pharmacological inhibition of the mTORC1 complex, suggesting that they may act through a common pathway.[5][17] It is plausible that rilmenidine's effects converge on mTOR-regulated processes, even if it does not directly inhibit mTOR kinase activity. Further research is needed to fully elucidate the intricate relationship between rilmenidine and the mTOR network.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-aging effects of rilmenidine.

Table 1: Lifespan Extension in C. elegans

| Concentration of Rilmenidine | Mean Lifespan Increase (%) | Treatment Initiation | Reference |

| 100 µM | Significant | Day 1 of Adulthood | [9][18] |

| 200 µM | 19% (maximum) | Day 1 of Adulthood | [9][18][19][20] |

| 300 µM | Significant | Day 1 of Adulthood | [9][18] |

| 400 µM | Not significant | Day 1 of Adulthood | [9][18] |

| 200 µM | ~33% | Day 12 of Adulthood | [9][17][19][20] |

Table 2: Healthspan Improvements in C. elegans

| Healthspan Marker | Effect of Rilmenidine | Reference |

| Thermotolerance | Improved | [9] |

| Polyglutamine Aggregate Accumulation | Delayed | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

C. elegans Lifespan Assay

A standard lifespan assay protocol for C. elegans treated with rilmenidine involves the following steps:

-

Strain Maintenance: Wild-type N2 Bristol strain is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Synchronization: Age-synchronized populations are obtained by bleaching gravid adults to isolate eggs.

-

Drug Treatment: this compound is dissolved in a vehicle (e.g., 1% DMSO) and added to the NGM agar to the desired final concentration. Control plates contain the vehicle alone.

-

Assay Initiation: Synchronized L4 larvae or day 1 adults are transferred to the treatment or control plates.

-

Scoring: Worms are scored as dead or alive every 1-2 days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

-

Censoring: Worms that crawl off the agar, have a "bag of worms" phenotype, or die from internal hatching are censored from the analysis.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Autophagy Induction Assay in C. elegans

Autophagy can be monitored in C. elegans using transgenic strains expressing fluorescently tagged autophagy markers, such as LGG-1 (the C. elegans homolog of LC3).

-

Transgenic Strain: Utilize a strain expressing GFP::LGG-1.

-

Treatment: Expose the worms to different concentrations of rilmenidine as described in the lifespan assay.

-

Microscopy: Immobilize the worms (e.g., with sodium azide) and visualize the GFP::LGG-1 puncta in relevant tissues (e.g., seam cells, hypodermis) using fluorescence microscopy.

-

Quantification: The number of GFP::LGG-1 puncta per cell is quantified. An increase in the number of puncta indicates the induction of autophagy.

Transcriptional Analysis in Mice

To assess whether rilmenidine mimics the transcriptional effects of CR in mammals, the following protocol can be employed:

-

Animal Model: Use adult male C57BL/6 mice.

-

Treatment: Administer rilmenidine orally (e.g., mixed in food or via gavage) for a specified period (e.g., 4 weeks). A control group receives a placebo.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues of interest, such as liver and kidney.

-

RNA Extraction and Sequencing: Extract total RNA from the tissues and perform RNA sequencing (RNA-seq) to obtain genome-wide expression profiles.

-

Bioinformatic Analysis: Compare the gene expression changes induced by rilmenidine to established transcriptional signatures of caloric restriction. This can be done using gene set enrichment analysis (GSEA) or other comparative transcriptomic methods.

Conclusion and Future Directions

This compound has demonstrated significant potential as a geroprotective agent, with a mechanism of action that appears to mimic caloric restriction. Its effects are mediated through the I1-imidazoline receptor NISH-1 and involve the induction of autophagy and the activation of key longevity-associated transcription factors. While the precise interplay with the mTOR pathway requires further investigation, the existing data provides a strong rationale for continued research.

Future studies should focus on:

-

Elucidating the complete downstream signaling cascade from NISH-1 activation.

-

Conducting lifespan and healthspan studies in mammalian models to validate the findings from C. elegans.

-

Investigating the potential for rilmenidine in the prevention or treatment of age-related diseases.

-

Conducting human clinical trials to assess the safety and efficacy of rilmenidine as an anti-aging therapeutic.

The repurposing of a well-characterized drug like rilmenidine, with its known safety profile, offers a translational advantage in the pursuit of interventions that promote healthy aging.[3][4][21] This technical guide provides a foundational resource for scientists and researchers dedicated to advancing this promising area of geroscience.

References

- 1. sciencealert.com [sciencealert.com]

- 2. neurosciencenews.com [neurosciencenews.com]

- 3. Hypertension drug rilmenidine can extend lifespan and slow aging [longevity.technology]

- 4. Hypertension drug could be repurposed to delay ageing, study finds | EurekAlert! [eurekalert.org]

- 5. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medscape.com [medscape.com]

- 7. Common blood pressure drug slows aging, even in older animals - Earth.com [earth.com]

- 8. sciencealert.com [sciencealert.com]

- 9. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. mdpi.com [mdpi.com]

- 12. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]

- 13. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peterattiamd.com [peterattiamd.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. news-medical.net [news-medical.net]

Rilmenidine Hemifumarate's Impact on Metabolic Parameters in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical findings on the metabolic effects of rilmenidine hemifumarate. Rilmenidine, an I1-imidazoline receptor agonist, has demonstrated significant potential in modulating key metabolic parameters in various animal models of metabolic dysfunction. This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of rilmenidine on various metabolic parameters.

Table 1: Effects of Rilmenidine on Body Weight and Energy Intake

| Animal Model | Diet | Treatment Group | Dosage & Duration | Change in Body Weight | Change in Energy Intake | Reference |

| Wistar Rats | High-Fructose (34.5%) | Rilmenidine | 1 mg/kg/day for 2 weeks | Prevented diet-induced weight gain (32±2g vs 66±8g in fructose group) | Not specified | [1] |

| C57BL/6J Mice | High-Fat | Rilmenidine | Not specified, chronic for 8 weeks | Significantly reduced body weight | Significantly decreased | [2] |

Table 2: Effects of Rilmenidine on Glucose Metabolism and Insulin Sensitivity

| Animal Model | Diet | Treatment Group | Dosage & Duration | Glucose Utilization (Euglycemic Clamp) | Hepatic Glucose Production (Euglycemic Clamp) | Fasting Blood Glucose | Reference |

| Wistar Rats | High-Fructose (34.5%) | Rilmenidine | 1 mg/kg/day for 2 weeks | Abolished the fructose-induced decrease (restored to normal levels) | Abolished the fructose-induced increase (restored to normal levels) | No significant change | [1] |

| Hypertensive Diabetic Patients (Clinical Study for context) | Not Applicable | Rilmenidine | 12-month follow-up | Not Applicable | Not Applicable | Favorable effects observed | [3] |

Table 3: Effects of Rilmenidine on Lipid Profile (Preclinical & Clinical Context)

| Study Type | Population | Treatment Group | Key Findings on Lipid Profile | Reference |

| Preclinical (General Mention) | Not specified | Rilmenidine | Favorable effects on plasma triglyceride levels. | [3] |

| Clinical | Hypertensive Diabetic Patients | Rilmenidine | Consistent improvement in lipid metabolism. | [3] |

Experimental Protocols

This section details the methodologies used in key preclinical studies to assess the metabolic impact of rilmenidine.

Animal Models and Diet-Induced Metabolic Dysfunction

-

High-Fructose Diet Model in Wistar Rats:

-

Animals: Male Wistar rats.

-

Diet: A standard diet was compared to a high-fructose diet containing 34.5% fructose for 4 weeks to induce insulin resistance and hypertension.[1]

-

Rilmenidine Administration: Rilmenidine was administered at a dose of 1 mg/kg/day in the drinking water for the final 2 weeks of the dietary intervention.[1]

-

-

High-Fat Diet Model in C57BL/6J Mice:

-

Animals: Male C57BL/6J mice.

-

Diet: A high-fat diet (HFD) was used to induce obesity. The exact composition of the HFD can vary, but typically contains a significantly higher percentage of calories from fat compared to a standard chow diet. For example, some common HFDs derive 45% or 60% of their kilocalories from fat.

-

Rilmenidine Administration: Chronic administration of rilmenidine for 8 weeks.[2]

-

Euglycemic Hyperinsulinemic Clamp

The euglycemic hyperinsulinemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.

-

Objective: To measure whole-body glucose disposal and hepatic glucose production under steady-state hyperinsulinemia and euglycemia.

-

Procedure Outline:

-

Surgical Preparation: Catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling) of the animal.

-

Fasting: Animals are fasted overnight to ensure basal metabolic conditions.

-

Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin levels to a high physiological or supraphysiological range.

-

Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, steady level (euglycemia).

-

Blood Sampling: Arterial blood samples are taken frequently to monitor blood glucose levels and adjust the glucose infusion rate accordingly.

-

Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is equal to the rate of whole-body glucose uptake by tissues.

-

Tracer Application (Optional): Radiolabeled glucose tracers (e.g., [3-³H]glucose) can be infused to distinguish between glucose uptake and endogenous (primarily hepatic) glucose production.

-

Measurement of Energy Intake

-

Procedure: In studies with mice, daily food intake is measured by weighing the amount of food provided and the amount remaining after a 24-hour period. Spillage is accounted for to ensure accuracy. This measurement is typically carried out over the course of the treatment period to assess the impact of the drug on appetite and energy consumption.[2]

Signaling Pathways and Experimental Workflows

I1-Imidazoline Receptor Signaling Pathway

Rilmenidine exerts its metabolic effects primarily through the activation of I1-imidazoline receptors. This signaling pathway is distinct from the classical alpha-2 adrenergic receptor pathway.

The activation of the I1-imidazoline receptor by rilmenidine is coupled to the hydrolysis of choline phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[4][5][6] This pathway is not dependent on traditional G-protein signaling.[4][6] While the precise downstream targets are still under investigation, this signaling cascade is thought to ultimately lead to the observed improvements in glucose metabolism and insulin sensitivity. There is also emerging evidence suggesting a potential role for the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, in mediating some of the metabolic benefits of I1-imidazoline receptor agonists.

Experimental Workflow for Preclinical Metabolic Studies of Rilmenidine

The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of rilmenidine in a preclinical setting.

This workflow outlines the key stages of a preclinical study, from the induction of a metabolic disease model to the comprehensive assessment of various metabolic parameters following treatment with rilmenidine. This systematic approach allows for a thorough evaluation of the therapeutic potential of the compound.

References

- 1. Rilmenidine normalizes fructose-induced insulin resistance and hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of obesity by activation of I1-imidazoline receptors in high fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and tolerability of long-term rilmenidine treatment in hypertensive diabetic patients. A retrospective analysis of a general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rilmenidine Hemifumarate in Mouse Models of Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of rilmenidine hemifumarate for preclinical studies in mouse models of Huntington's disease (HD). The protocols are based on published research demonstrating the potential of rilmenidine as a therapeutic agent for HD, primarily through its action as an mTOR-independent autophagy inducer.[1][2][3]

Introduction

Huntington's disease is a neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein.[1] One promising therapeutic strategy is to enhance the clearance of this toxic protein through the cellular process of autophagy.[1][3] Rilmenidine, a centrally acting antihypertensive drug, has been identified as an inducer of autophagy and has shown efficacy in reducing mHTT levels and improving motor phenotypes in the N171-82Q transgenic mouse model of HD.[1][2] These notes are intended to guide researchers in designing and executing similar preclinical studies.

Data Presentation

The following tables summarize the key quantitative data from a pivotal study investigating the effects of this compound in the N171-82Q mouse model of Huntington's disease.

Table 1: Dosing and Administration of this compound

| Parameter | Details | Reference |

| Drug | This compound | --INVALID-LINK-- |

| Mouse Model | N171-82Q transgenic mice | --INVALID-LINK-- |

| Dosage | 10 mg/kg | [2] |

| Administration Route | Intraperitoneal (i.p.) injection | [2] |

| Frequency | Four times per week | [2] |

| Vehicle (Control) | Carrier substance (specific composition not detailed in the primary reference, saline is a common vehicle) | [2] |

| Treatment Start Age | 5 weeks | [2] |

| Experimental Groups | Rilmenidine-treated N171-82Q mice, Carrier-treated N171-82Q mice, Rilmenidine-treated wild-type mice, Carrier-treated wild-type mice | [3] |

| Number of Animals | 20 transgenic mice per group (rilmenidine and control), 5 wild-type mice per group (rilmenidine and control) | [3] |

Table 2: Summary of Efficacy Data

| Outcome Measure | Key Findings | Time Points of Significant Improvement | Reference |

| Grip Strength (Forelimb) | Significant improvement in rilmenidine-treated N171-82Q mice compared to controls. | 12, 14, 16, 18, 20, 22 weeks | [2] |

| Grip Strength (All Limbs) | Significant improvement in rilmenidine-treated N171-82Q mice compared to controls. | 12, 14, 16, 18, 20, 22 weeks | [4] |

| Rotarod Performance | Rilmenidine-treated N171-82Q mice stayed on the rotarod significantly longer. | 12 weeks | [3] |

| Tremor Severity | Significant reduction in tremors in rilmenidine-treated mice. | 16 and 18 weeks | [3] |

| Mutant Huntingtin Levels | Reduction in soluble mutant huntingtin fragment levels in the brain. | After 6 weeks of treatment | [3] |

| Body Weight | No significant effect of rilmenidine on the weight loss observed in N171-82Q mice. | Not applicable | [2] |

| Survival | No significant effect on the lifespan of N171-82Q mice. | Not applicable | [2] |

Experimental Protocols

The following are detailed protocols for key experiments involved in assessing the efficacy of this compound in a Huntington's disease mouse model. These are generalized protocols and should be adapted based on specific laboratory conditions and equipment.

This compound Preparation and Administration

Objective: To prepare and administer this compound to mice.

Materials:

-

This compound salt

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile microcentrifuge tubes

-

Vortex mixer

-